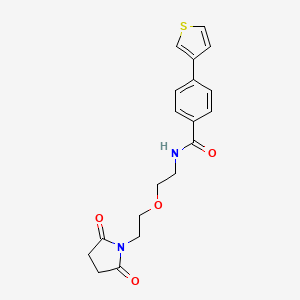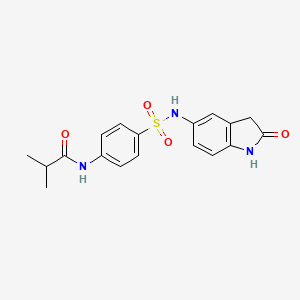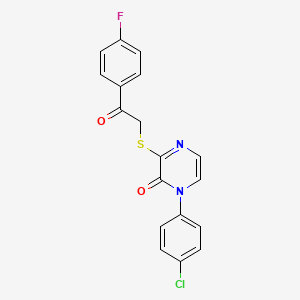![molecular formula C13H17ClN2O3 B2597404 Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate CAS No. 1808580-46-2](/img/structure/B2597404.png)
Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. In animal studies, this compound has been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate in lab experiments is its potential as a building block for the synthesis of new materials with potential applications in various fields. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and use in some labs.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate. One potential direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of new antitumor agents. Additionally, this compound may have potential applications in material science and agricultural chemistry. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate involves the reaction of 2-chloro-4-formamidopyridine and 4-methylpentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agricultural chemistry, this compound has been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
methyl 4-[(2-chloropyridine-4-carbonyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,6-4-11(17)19-3)16-12(18)9-5-7-15-10(14)8-9/h5,7-8H,4,6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBXGDBMFJGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)







![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2597344.png)